molecular formula C10H11NO4 B8281850 5-Propylpyridine-2,3-dicarboxylic acid

5-Propylpyridine-2,3-dicarboxylic acid

Cat. No. B8281850
M. Wt: 209.20 g/mol
InChI Key: QMVINTQAZOZFCV-UHFFFAOYSA-N
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Patent
US04748244

Procedure details

2 g of 5-propylpyridine-2,3-dicarboxylic acid together with 25 ml of acetic anhydride and 2 g of anhydrous sodium acetate are heated for 1 hour at 70° C. After removal of the acetic anhydride by evaporation, the residue is partitioned between water and chloroform and the organic phase is dried over MgSO4 and then concentrated by evaporation. The residue is crystallised from ether/hexane, affording 5-propylpyridine-2,3-dicarboxylic anhydride with a melting point of 42°-44° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7]([C:10]([OH:12])=O)=[N:8][CH:9]=1)[CH2:2][CH3:3].C(OC(=O)C)(=O)C.C([O-])(=O)C.[Na+]>>[CH2:1]([C:4]1[CH:5]=[C:6]2[C:13](=[O:14])[O:15][C:10](=[O:12])[C:7]2=[N:8][CH:9]=1)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the acetic anhydride
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is crystallised from ether/hexane

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=C2C(=NC1)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.